molecular formula C16H15NO3 B2389047 2-[Benzyl(methyl)carbamoyl]benzoic acid CAS No. 727983-42-8

2-[Benzyl(methyl)carbamoyl]benzoic acid

Cat. No.: B2389047
CAS No.: 727983-42-8
M. Wt: 269.3
InChI Key: WGSQJWQUCKPCSI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)carbamoyl]benzoic acid typically involves the reaction of benzylamine with methyl isocyanate to form the intermediate benzyl(methyl)carbamate. This intermediate is then reacted with 2-bromobenzoic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[Benzyl(methyl)carbamoyl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl(ethyl)carbamoyl]benzoic acid
  • 2-[Benzyl(propyl)carbamoyl]benzoic acid
  • 2-[Benzyl(butyl)carbamoyl]benzoic acid

Uniqueness

2-[Benzyl(methyl)carbamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs with longer alkyl chains, the methyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interactions with molecular targets .

Properties

IUPAC Name

2-[benzyl(methyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16(19)20/h2-10H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSQJWQUCKPCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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